6-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholin-3-one
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Overview
Description
6-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholin-3-one is a complex organic compound that features a morpholine ring fused with a tetrahydropyridine ring, which is further substituted with a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyridine Ring: The initial step involves the synthesis of the tetrahydropyridine ring. This can be achieved through the reduction of pyridine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Benzyl Substitution: The next step involves the introduction of the benzyl group. This can be done through a nucleophilic substitution reaction where a benzyl halide reacts with the tetrahydropyridine intermediate.
Morpholine Ring Formation: The final step involves the formation of the morpholine ring. This can be achieved through a cyclization reaction involving an appropriate amine and an epoxide or a halohydrin.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, where nucleophiles such as amines or thiols can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Benzyl halides, amines, thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholin-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol
Uniqueness
6-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholin-3-one is unique due to the presence of both a morpholine and a tetrahydropyridine ring in its structure This dual-ring system imparts unique chemical and biological properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C16H20N2O2 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
6-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)morpholin-3-one |
InChI |
InChI=1S/C16H20N2O2/c19-16-12-20-15(10-17-16)14-6-8-18(9-7-14)11-13-4-2-1-3-5-13/h1-6,15H,7-12H2,(H,17,19) |
InChI Key |
HHIIUFGMSQUVOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2CNC(=O)CO2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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